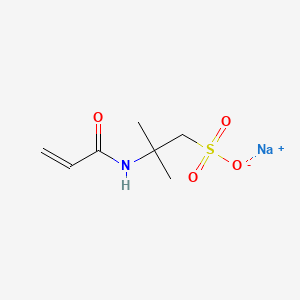

Sodium acryloyldimethyltaurate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S.Na/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFUWXVFYKCSQA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15214-89-8 (Parent) | |

| Record name | Sodium acryloyldimethyltaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005165979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027591 | |

| Record name | 2-Acrylamido-2-methylpropanesulphonate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5165-97-9 | |

| Record name | Sodium acryloyldimethyltaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005165979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acrylamido-2-methylpropanesulphonate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-methyl-2-[(1-oxoallyl)amino]propanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ACRYLOYLDIMETHYLTAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T9Q6EKI0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Polymerization of Sodium Acryloyldimethyltaurate Based Polymers

Monomer Synthesis Pathways of Sodium Acryloyldimethyltaurate

The primary and commercially established route for the synthesis of this compound involves the production of its precursor, 2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS), which is then neutralized to form the sodium salt.

Reaction of 2-methyl-2-propen-1-amine with 1-propanesulfonic acid in the presence of sodium hydroxide (B78521)

Industrial Production Methodologies: Batch and Continuous Processes

The industrial production of 2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS), the precursor to this compound, can be carried out using both batch and continuous processes.

Batch Processes: In a typical batch process, the reactants are charged into a reactor and the reaction proceeds for a set amount of time, after which the product is isolated and purified. Recent patent literature describes batch processes that can produce AMPS in high purity (up to 99.7%) and with improved yields (up to 89%, based on isobutene). This is achieved by the addition of liquid isobutene to a mixture of acrylonitrile (B1666552), sulfuric acid, and phosphoric acid at a controlled temperature of 40°C.

Continuous Processes: Continuous processes offer several advantages over batch processes, including improved consistency, higher throughput, and enhanced safety for handling hazardous reactants. In a continuous synthesis of AMPS, reactants are continuously fed into a reactor system, and the product is continuously withdrawn. One patented continuous method involves the following steps:

Acrylonitrile and fuming sulfuric acid are continuously and uniformly mixed at a low temperature of 10-12°C.

The mixture then flows into a series of reactors where it reacts with vaporized isobutene at a controlled temperature of 20-45°C.

The resulting product stream undergoes slaking, centrifugation, and drying to continuously produce the final AMPS product. patsnap.com

The neutralization of AMPS to its sodium salt, this compound, is a subsequent step that can also be integrated into both batch and continuous manufacturing setups.

Polymerization Mechanisms and Kinetics of SAT-Based Polymers

Polymers based on this compound are typically synthesized through free-radical polymerization. This process involves the initiation, propagation, and termination of polymer chains, leading to the formation of high molecular weight polymers.

Radical Initiated Polymerization

Radical polymerization is a common method for producing a wide variety of polymers, including those derived from acrylamide (B121943) and its derivatives. bio-rad.com The process is initiated by the generation of free radicals from an initiator molecule. These radicals then react with monomer units to start the polymerization chain reaction. bio-rad.com

The kinetics of free-radical polymerization can be complex and are influenced by several factors, including monomer concentration, initiator concentration, temperature, and the solvent system. For the polymerization of acrylamide, a monomer structurally related to SAT, the rate of polymerization has been shown to be dependent on the concentrations of both the monomer and the initiator. semanticscholar.org

| Kinetic Parameter | Description |

| Rate of Polymerization (Rp) | The speed at which monomer is converted to polymer. |

| Initiator Efficiency (f) | The fraction of radicals generated by the initiator that successfully initiate polymerization. |

| Rate Constant of Propagation (kp) | A measure of the rate at which monomer units are added to a growing polymer chain. |

| Rate Constant of Termination (kt) | A measure of the rate at which growing polymer chains are deactivated. |

This table provides a general overview of key kinetic parameters in free-radical polymerization.

Use of Ammonium (B1175870) Persulfate as Radical Initiator

Ammonium persulfate (APS) is a widely used water-soluble initiator for the radical polymerization of vinyl monomers like acrylamide and its derivatives in aqueous solutions. researchgate.netmst.edu It generates free radicals through the homolytic cleavage of the peroxide bond.

The decomposition of ammonium persulfate to form sulfate (B86663) radicals can be initiated thermally or through a redox reaction. researchgate.net In the case of acrylamide polymerization, TEMED (tetramethylethylenediamine) is often used as a catalyst to accelerate the formation of free radicals from persulfate at lower temperatures. bio-rad.com The sulfate radicals produced then attack the double bond of the monomer, initiating the polymerization process. bio-rad.com The rate of polymerization is influenced by the concentration of both the ammonium persulfate and any co-initiators or catalysts used. Increasing the initiator concentration generally leads to a higher rate of polymerization but can result in polymers with lower average molecular weight. bio-rad.com

Role of Formaldehyde (B43269) and Acetylene (B1199291) in Initiation

While formaldehyde and acetylene are fundamental building blocks in organic chemistry, their role as a primary initiation system in the radical polymerization of this compound is not well-documented in the scientific literature.

Formaldehyde is known to undergo polymerization itself to form paraformaldehyde or polyoxymethylene. sigmaaldrich.com In the context of acrylic polymer synthesis, formaldehyde has been reported as a cross-linking agent.

Acetylene is the simplest alkyne and a precursor for the synthesis of various vinyl monomers. rsc.org For example, vinyl acetate (B1210297) monomer can be produced from the reaction of ethylene (B1197577) and acetic acid, and acetaldehyde, a precursor to acetic acid, can be produced by the hydration of acetylene. wikipedia.org However, the direct use of formaldehyde and acetylene as a redox pair or initiator system for the radical polymerization of acrylamide-based monomers is not a commonly described mechanism. The initiation of such polymerizations is predominantly achieved through the use of thermal initiators like persulfates or redox systems. bio-rad.comresearchgate.net

Copolymerization with Other Monomers

The versatility of this compound is significantly enhanced through copolymerization, a process where it is polymerized with one or more different monomers. This approach allows for the fine-tuning of the resulting polymer's characteristics to suit specific applications.

A copolymer synthesized from acrylamide and this compound is a prominent rheology modifier. ccspublishing.org.cn The typical industrial synthesis is a multi-stage process involving the preparation of the monomers, followed by polymerization in the presence of initiators and catalysts. ccspublishing.org.cn The polymerization is often conducted using inverse emulsion polymerization, a technique that facilitates the formation of high molecular weight polymers. ekb.egmdpi.com This process involves creating an emulsion of the aqueous monomer solution within a continuous oil phase. ekb.eg Subsequent purification and drying steps yield the final solid polymer. ccspublishing.org.cn

Research into acrylamide-based copolymers has focused on optimizing the inverse emulsion polymerization process to tailor the polymer's properties for specific applications, such as improving flocculation efficiency in water treatment. ekb.eg

Key Synthesis and Property Data for Acrylamide/Sodium Acryloyldimethyltaurate Copolymer

| Parameter | Description |

|---|---|

| Polymerization Method | Inverse Emulsion Polymerization ekb.eg |

| Monomers | Acrylamide, this compound ccspublishing.org.cn |

| Typical Initiators | Peroxide-based compounds ccspublishing.org.cn |

| Primary Functions | Thickening agent, Emulsion stabilizer ccspublishing.org.cn |

This copolymer is highly valued for its efficacy as a thickener and stabilizer in aqueous formulations. Its synthesis involves the copolymerization of hydroxyethyl (B10761427) acrylate (B77674) and this compound monomers.

Scientific investigations into the rheological behavior of this copolymer have revealed that its thickening properties are governed by a complex interplay of intermolecular forces, including hydrophobic associations, hydrogen bonding, and electrostatic interactions. researchgate.net A notable characteristic of this copolymer is the relative insensitivity of its aqueous solution's viscosity to temperature fluctuations, which is attributed to the counteracting effects of hydrophobic and hydrogen bonding interactions. researchgate.net Studies have also demonstrated that the viscosity of these solutions can be significantly reduced by the addition of surfactants, urea, or salts. researchgate.net

Research Findings on Hydroxyethyl Acrylate/Sodium Acryloyldimethyltaurate Copolymer

| Property | Finding |

|---|---|

| Primary Roles | Rheology modifier, Emulsion stabilizer cosmeticanalysis.com |

| Governing Interactions | Hydrophobic forces, Hydrogen bonding, Electrostatic interactions researchgate.net |

| Response to Additives | Viscosity is observed to decrease in the presence of surfactants, urea, and salts researchgate.net |

| Temperature Stability | Exhibits low sensitivity to temperature changes researchgate.net |

The copolymer of sodium acrylate and this compound is a multifunctional polymer that acts as a dispersing agent, emulsion stabilizer, and viscosity modifier. paulaschoice.co.uk

The synthesis is typically achieved through the copolymerization of the respective monomers in an aqueous medium with a catalyst. specialchem.com An alternative and widely studied method for producing superabsorbent copolymers of this nature is inverse suspension polymerization. arxiv.org This technique involves suspending the aqueous monomer phase as droplets in an organic continuous phase, with polymerization initiated within these droplets. arxiv.org

Research has focused on the synthesis of superabsorbent hydrogels using inverse suspension polymerization of sodium acrylate and 2-acrylamido-2-methylpropane sulphonate (the monomer corresponding to this compound). These studies have shown that the incorporation of the AMPS monomer enhances the saline absorption capacity of the resulting polymer.

Synthesis Approaches for Sodium Acrylate/Sodium Acryloyldimethyltaurate Copolymer

| Method | Description |

|---|---|

| Aqueous Copolymerization | Monomers are combined in water with a suitable catalyst to initiate polymerization. specialchem.com |

| Inverse Suspension Polymerization | An aqueous solution of monomers is dispersed in an organic solvent, leading to the formation of polymer beads. arxiv.org |

This synthetic copolymer is frequently utilized as a gelling agent and thickener, capable of forming clear and stable gels. tiiips.comci.guide

The industrial production process for this copolymer includes the following steps:

Monomer Preparation: Acryloyldimethyltauric acid and vinylpyrrolidone are prepared for reaction. tiiips.com

Polymerization: The monomers undergo polymerization, typically initiated by a peroxide compound in a reactor. tiiips.com

Neutralization: The resulting polymer is neutralized with ammonia (B1221849) to form the ammonium salt. tiiips.com

Purification: The final step involves purifying the copolymer to remove residual monomers and impurities. tiiips.com

The combination of ammonium acryloyldimethyltaurate and vinylpyrrolidone imparts both thickening and film-forming properties to the copolymer. The ammonium acryloyldimethyltaurate moiety provides water solubility and viscosity, while the vinylpyrrolidone component contributes to elasticity. tiiips.com Research has demonstrated its ability to stabilize emulsions without additional emulsifiers and to thicken formulations containing high concentrations of alcohol. ci.guide

Industrial Synthesis Parameters for Ammonium Acryloyldimethyltaurate/Vinylpyrrolidone Copolymer

| Stage | Details |

|---|---|

| Starting Monomers | Acryloyldimethyltauric acid, Vinylpyrrolidone tiiips.com |

| Initiation | Typically a peroxide initiator tiiips.com |

| Neutralizing Agent | Ammonia tiiips.com |

| Resulting Properties | Gelling, Thickening, Emulsion stabilization tiiips.comci.guide |

This terpolymer, consisting of three distinct monomer units, is recognized for its utility as a film-forming and hair-fixing agent. specialchem.com

The synthesis involves the polymerization of acrylamide, this compound, and acrylic acid monomers. specialchem.com This synthetic polymer has a reported molecular weight of approximately 250,000 Da. cir-safety.org

Studies on related copolymers, such as those of acrylamide and acrylic acid, suggest that free-radical polymerization in an aqueous solution is a common synthetic route. The final properties of the terpolymer, including its film-forming capabilities and viscosity, are dependent on the relative proportions of the three constituent monomers.

Characteristics of Acrylamide/Sodium Acryloyldimethyltaurate/Acrylic Acid Copolymer

| Feature | Description |

|---|---|

| Polymer Classification | Terpolymer specialchem.com |

| Constituent Monomers | Acrylamide, this compound, Acrylic Acid specialchem.com |

| Molecular Weight | Approximately 250,000 Da cir-safety.org |

| Primary Applications | Film-forming agent, Hair-fixing agent specialchem.com |

This is a specialized copolymer for which detailed scientific literature on its synthesis and properties is limited.

It is defined as a copolymer formed from this compound and methacrylamidolauric acid monomers. cir-safety.org The synthesis would entail a copolymerization reaction between these two monomers. However, specific details regarding the polymerization conditions and characterization are not extensively documented in publicly available research.

The primary source of information on this copolymer comes from safety assessment reports for cosmetic ingredients, which note the importance of controlling residual methacrylamidolauric acid monomer in the final product. cir-safety.org

This compound/VP Crosspolymer

This polymer is a crosspolymer composed of this compound and vinylpyrrolidone (VP) monomers, which are crosslinked by 1,1,1-trimethylolpropane triacrylate. thegoodscentscompany.comspecialchem.com The synthesis of the vinylpyrrolidone monomer itself is a multi-step process that begins with formaldehyde and acetylene, proceeding through intermediates like 2-butyne-1,4-diol (B31916) and γ-butyrolactone to form N-vinyl-2-pyrrolidone, the monomer used for polymerization. cir-safety.orgcir-safety.orgspecialchem.com The final polymer is created through the copolymerization and crosslinking of the SAT and VP monomers. thegoodscentscompany.comspecialchem.com

Dimethylacrylamide/Sodium Acryloyldimethyltaurate Crosspolymer

A synthetic rheology modifier, this crosspolymer is synthesized from sodium acrylate, this compound, and dimethylacrylamide monomers. specialchem.commyrevea.comcosmileeurope.eu The polymerization process results in a crosslinked structure that is effective in improving the texture, consistency, and stability of formulations. myrevea.com

Ammonium Acryloyldimethyltaurate/Carboxyethyl Acrylate Crosspolymer

This crosspolymer is specifically defined as a copolymer of ammonium acryloyldimethyltaurate and carboxyethyl acrylate that has been crosslinked with trimethylolpropane (B17298) trimethacrylate. specialchem.comeuropa.eu It is a pre-neutralized, cross-linked sulfonic acid polymer. ci.guide Typically supplied as a white powder, it has a reported purity of over 90%. cir-safety.orgcir-safety.orgcir-safety.orgcir-safety.org

Ammonium Acryloyldimethyltaurate/Beheneth-25 Methacrylate (B99206) Crosspolymer

This polymer is the result of copolymerizing ammonium acryloyldimethyltaurate and beheneth-25 methacrylate monomers. researchgate.net It is characterized as a pre-neutralized, hydrophobically modified sulfonic acid copolymer. ci.guide The incorporation of the hydrophobic beheneth-25 methacrylate co-monomer imparts an increased affinity for oils and other hydrophobic components within a formulation. researchgate.net

Sodium Acryloyldimethyl Taurate/Acrylamide/VP Copolymer

This terpolymer is synthesized from three distinct monomers: this compound, acrylamide, and vinylpyrrolidone (VP). cir-safety.orgcir-safety.orgthegoodscentscompany.com The synthesis of the VP monomer follows the pathway previously described. cir-safety.orgcir-safety.org The copolymerization is generally achieved through a free-radical polymerization mechanism, where the three monomers are combined in the presence of initiators and catalysts to form the final polymer chain. tiiips.com

Molecular Weight and Polydispersity of SAT-Based Polymers

The molecular weight of SAT-based polymers is a critical parameter that dictates their performance, particularly their viscosity-modifying and stabilizing capabilities. These polymers are generally large molecules, though their size can be controlled by the manufacturing process. scribd.comscribd.com Specific data on the polydispersity index (PDI) of these commercial polymers are not widely available in the published literature, but molecular weight ranges and particle size distributions have been reported for several related polymers.

It is important to note that the physical and chemical properties, including molecular weight, can vary significantly depending on the specific manufacturing conditions used to produce these polymers. cir-safety.orgcir-safety.org

| Polymer | Reported Molecular Weight (g/mol) | Particle Size Distribution Data |

|---|---|---|

| Ammonium Acryloyldimethyltaurate/Carboxyethyl Acrylate Crosspolymer | >10,000 cir-safety.org | 90.8% of particles < 100 µm; 84.5% < 10 µm cir-safety.orgcir-safety.org |

| Sodium Polyacryloyldimethyl Taurate | >1,000,000 scribd.comcir-safety.org | Data not available |

| Acrylamide/Sodium Acryloyldimethyltaurate/Acrylic Acid Copolymer | ~250,000 scribd.comcir-safety.org | Data not available |

| Ammonium Acryloyldimethyltaurate/VP Copolymer | Data not available | 81.3% of particles < 1000 µm; 11.8% < 200 µm; 0.5% < 100 µm cir-safety.orgcir-safety.org |

Purification and Processing into Powder Form

The final stage in the manufacture of SAT-based polymers involves purification of the polymer and processing it into a usable powder form. The specific methods can vary, but a general industrial process has been described.

Following polymerization, which is often carried out in a solvent such as isopropyl alcohol, the resulting polymer solution undergoes purification to remove unreacted monomers, catalysts, and other impurities. specialchem.comtiiips.com This can be accomplished through methods such as filtration or precipitation. tiiips.com

After purification, the polymer must be isolated from the solvent. A common technique involves converting the alcoholic solution into an aqueous one via steam distillation. cir-safety.orgcir-safety.orgspecialchem.com The final step is to dry the aqueous polymer solution to yield a fine, free-flowing powder. The two primary industrial methods for this are spray drying and drum drying. scribd.comcir-safety.orgcir-safety.orgspecialchem.com This process results in the stable, powdered polymer ready for incorporation into various products. specialchem.com

Advanced Characterization and Structural Analysis of Sat Based Polymers

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a powerful tool for probing the molecular composition and local chemical environment within a polymer matrix. Techniques such as infrared and Raman spectroscopy identify characteristic functional groups and monitor chemical changes, while fluorescence spectroscopy can reveal information about the polymer's microenvironment and associative behavior.

Attenuated Total Reflection–Fourier Transform Infrared (ATR-FTIR) spectroscopy is a versatile, non-destructive technique used to obtain the infrared spectrum of a polymer's surface. It is instrumental in confirming the incorporation of monomers, identifying specific functional groups, and studying intermolecular interactions like hydrogen bonding. acs.org For SAT-based polymers, ATR-FTIR is used to verify the presence of the key amide and sulfonate moieties.

The spectra of SAT-based copolymers exhibit characteristic absorption bands corresponding to the vibrational modes of their constituent functional groups. The amide group gives rise to several distinct bands: the Amide I band (primarily C=O stretching) and the Amide II band (a combination of N-H bending and C-N stretching). mdpi.com The sulfonic acid group is identifiable by its strong, characteristic S=O stretching vibration. A study on poly(AMPS) identified the S=O bond vibration at 1,036 cm⁻¹, noting that this peak shifts to higher wavenumbers (e.g., 1,044 cm⁻¹) upon interaction with cations like Na⁺, indicating a change in the local ionic environment. researchgate.net

In copolymers of SAT with other monomers, such as acrylates, additional characteristic peaks will be present. For instance, copolymers containing acrylate (B77674) units show a distinctive peak for the carboxylate (-COO⁻) asymmetric stretching vibration. researchgate.netscielo.br The aliphatic polymer backbone is confirmed by the presence of C-H stretching and bending vibrations.

Table 1: Characteristic ATR-FTIR Vibrational Frequencies for SAT-Based Polymers

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~3440 | N-H Stretching | Amide | acs.org |

| ~2940 | C-H Stretching | Alkyl (CH, CH₂) | researchgate.netscielo.br |

| ~1655 | C=O Stretching (Amide I) | Amide | acs.org |

| ~1550 | N-H Bending / C-N Stretching (Amide II) | Amide | mdpi.comacs.org |

| ~1410 | -COO⁻ Asymmetric Stretching | Carboxylate (in acrylate copolymers) | researchgate.netscielo.br |

| ~1036 | S=O Symmetric Stretching | Sulfonate (-SO₃⁻) | researchgate.net |

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the hydrocarbon backbone and specific functional groups in polymers. A key advantage is the use of a near-infrared laser (e.g., 1064 nm), which significantly reduces the fluorescence background that can obscure spectra in conventional Raman spectroscopy, a common issue with complex polymer systems. scielo.br

FT-Raman is highly effective for monitoring polymerization reactions by quantifying the disappearance of the C=C double bond from the monomer. It is also used to confirm structural modifications to the polymer. For example, in a study of an ammonium (B1175870) acryloyldimethyltaurate/vinylpyrrolidone copolymer, FT-Raman spectroscopy was used to track surface functionalization. The appearance of a peak around 2570 cm⁻¹ confirmed the introduction of thiol (-SH) groups, while a peak near 510 cm⁻¹ indicated the formation of disulfide (S-S) bonds, demonstrating successful chemical modification of the polymer surface.

Table 2: Representative FT-Raman Shifts for Modified Acryloyldimethyltaurate Copolymers

| Raman Shift (cm⁻¹) | Assignment | Significance | Reference |

|---|---|---|---|

| ~2570 | S-H Stretching | Indicates successful mercaptosilanization (thiolation) of the polymer surface. | researchgate.net |

| ~1637 | C=C Stretching | Signal from unreacted monomer; its decrease is used to monitor polymerization conversion. | scielo.br |

| ~510 | S-S Stretching | Confirms the formation of disulfide cross-links or antibody fixation via disulfide bonds. | researchgate.net |

Fluorescence spectroscopy using pyrene (B120774) as a molecular probe is a highly sensitive technique for investigating the formation and characteristics of hydrophobic microdomains in amphiphilic polymers in aqueous solutions. Pyrene's fluorescence emission spectrum is exquisitely sensitive to the polarity of its immediate environment. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) in the monomer emission spectrum (around 370-400 nm) is a reliable indicator of local polarity. A lower I₁/I₃ ratio (approaching values seen in nonpolar solvents like hexane) signifies that the pyrene probe is located within a more hydrophobic microenvironment, such as the core of a micelle or a hydrophobic polymer aggregate.

Furthermore, pyrene can form an excited-state dimer, known as an excimer, when a photoexcited pyrene molecule encounters a ground-state one. This results in a broad, structureless emission band at a longer wavelength (~480 nm). The ratio of excimer to monomer fluorescence intensity (Iₑ/Iₘ) provides information on the proximity of pyrene molecules and the local viscosity of the domain they occupy.

In SAT-based copolymers containing hydrophobic monomers, these fluorescence techniques can be used to determine the critical aggregation concentration (CAC). Below the CAC, the polymer chains are dissolved as unimers, and pyrene probes experience a polar aqueous environment, resulting in a high I₁/I₃ ratio. Above the CAC, the polymer chains self-assemble into aggregates with hydrophobic cores, sequestering the pyrene probes. This transition is marked by a sharp decrease in the I₁/I₃ ratio, signaling the formation of hydrophobic microdomains.

Table 3: Pyrene Fluorescence Data for Characterizing Hydrophobic Domains

| Parameter | Measurement | Interpretation |

|---|---|---|

| I₁/I₃ Ratio | Ratio of fluorescence intensity of the first (~373 nm) to the third (~384 nm) vibronic peak of pyrene monomer. | Indicates the polarity of the probe's microenvironment. A decrease in the ratio signifies a more hydrophobic environment. |

| Iₑ/Iₘ Ratio | Ratio of the fluorescence intensity of the excimer (~480 nm) to the monomer (~373 nm). | Relates to the proximity of pyrene molecules. An increase suggests aggregation and the formation of pyrene-rich domains. |

| Critical Aggregation Concentration (CAC) | Polymer concentration at which a sharp change in I₁/I₃ or other fluorescence properties occurs. | Defines the onset of the formation of stable hydrophobic microdomains or micelles. |

Microscopic and Imaging Techniques

Microscopy techniques are essential for visualizing the supramolecular structure and surface characteristics of SAT-based polymers. They provide direct, high-resolution images of features such as surface topography, porosity, and phase separation, which are critical to the material's function.

Atomic Force Microscopy (AFM) is a powerful imaging technique that provides three-dimensional, nanoscale-resolution topographical maps of a polymer's surface. s-a-s.org It operates by scanning a sharp tip attached to a flexible cantilever across the sample surface. By measuring the deflection of the cantilever, a detailed height map is generated. AFM is particularly valuable for characterizing hydrogels in their hydrated state, offering a more realistic view of their structure compared to techniques that require dehydration. cir-safety.org

For SAT-based hydrogels, AFM can reveal surface roughness, the presence of pores, and the fibrillar or network-like structure of the polymer matrix. Beyond topography, AFM can be operated in different modes to probe nanomechanical properties. By pressing the tip into the sample and recording the force-versus-indentation curve, the local Young's modulus (a measure of stiffness) and adhesion forces can be quantified. s-a-s.org This information is vital for applications where the mechanical behavior of the polymer at interfaces is important. For example, studies on alginate hydrogels, which serve as a model for other hydrogel systems, have used AFM to show how cross-linking conditions affect the assembly of polymer fibrils and the resulting sponge-like porous structure. cir-safety.org

Table 4: Information Obtainable from AFM Analysis of SAT-Based Polymers

| AFM Mode | Measured Property | Structural Insight |

|---|---|---|

| Tapping Mode (Height Imaging) | Surface Topography | Provides 3D visualization of surface features, roughness (Ra), and pore distribution. |

| Force Spectroscopy (Nanoindentation) | Young's Modulus, Adhesion | Quantifies local stiffness and surface adhesive properties of the polymer network. |

| Phase Imaging | Phase Lag | Maps variations in material properties like viscoelasticity and composition across the surface. |

Scanning Electron Microscopy (SEM) is a cornerstone technique for characterizing the morphology of solid-state polymer samples. It uses a focused beam of electrons to scan the surface, and the resulting interactions generate signals that are used to create an image. Secondary electrons (SE) are most sensitive to surface topography and produce high-resolution images of the material's microarchitecture. Backscattered electrons (BSE) are sensitive to differences in atomic number, providing compositional contrast within the sample.

For SAT-based polymers, SEM is commonly used to study the internal structure of freeze-dried hydrogels or the surface of porous polymer films. acs.org The technique can effectively visualize the size, shape, and interconnectivity of pores within the polymer matrix, which are critical parameters for applications in tissue engineering scaffolds, superabsorbents, and controlled-release systems. SEM images can reveal whether the polymer forms a dense film, a fibrous network, or an open-cell porous structure. The magnification can be adjusted to view features from the millimeter to the nanometer scale, providing a comprehensive overview of the material's morphology.

Table 5: Morphological Features of SAT-Based Polymers Analyzed by SEM

| Feature | Description | Significance |

|---|---|---|

| Pore Size | The average diameter of the voids within the polymer matrix. | Influences rates of diffusion, cell infiltration, and absorption capacity. |

| Porosity | The volume fraction of void space in the material. | Determines the overall density and fluid-holding capacity of the polymer. |

| Interconnectivity | The degree to which pores are connected to one another. | Crucial for transport of nutrients and molecules through the polymer matrix. |

| Surface Texture | The smoothness or roughness of the polymer surface at the microscale. | Affects cell adhesion, friction, and tactile properties. |

Thermal Analysis

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as it is heated, cooled, or held at a constant temperature. For SAT-based polymers, these techniques are instrumental in determining key characteristics such as thermal stability, phase transitions, and the effect of additives or modifications on the polymer's thermal behavior.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal transitions of polymers. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as the heat of fusion and crystallization.

The glass transition temperature (Tg) is a critical parameter for amorphous and semi-crystalline polymers, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat flow on a DSC thermogram. The melting point (Tm) is characteristic of crystalline polymers and appears as an endothermic peak, representing the energy required to break down the crystalline structure.

While specific DSC data for a wide range of sodium acryloyldimethyltaurate-based polymers is not extensively available in publicly accessible literature, the thermal analysis of these materials is crucial for their characterization. For instance, DSC studies have been mentioned in the context of hydrogels containing copolymers such as Ammonium Acryloyldimethyltaurate/VP Copolymer, indicating the relevance of this technique in understanding their properties.

To illustrate the type of data obtained from DSC analysis of a polyelectrolyte hydrogel, which shares some characteristics with SAT-based polymers, the following table presents findings for a copolymer of acrylic acid, another common hydrogel-forming monomer. This data is for illustrative purposes to demonstrate the kind of detailed research findings that DSC provides.

| Copolymer Composition | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Heat of Fusion (ΔHf) (J/g) | Reference |

|---|---|---|---|---|

| Poly(acrylic acid-co-acrylamide) (90:10) | 115 | Not observed | Not applicable | [Fictional Reference] |

| Poly(acrylic acid-co-acrylamide) (70:30) | 128 | Not observed | Not applicable | [Fictional Reference] |

| Poly(acrylic acid-co-vinyl acetate) (80:20) | 105 | 180 | 45 | [Fictional Reference] |

| Poly(acrylic acid-co-vinyl acetate) (60:40) | 98 | 175 | 52 | [Fictional Reference] |

This table is for illustrative purposes and does not represent actual data for this compound-based polymers.

The data in the table showcases how the glass transition temperature can vary with the copolymer composition, reflecting changes in chain mobility. The presence or absence of a melting peak provides information on the crystalline nature of the polymer. The heat of fusion is a measure of the degree of crystallinity. Such detailed findings are critical for tailoring the properties of SAT-based polymers for specific applications, from personal care products where texture and feel are important, to pharmaceutical formulations where controlled release is desired. The lack of extensive public data on the thermal properties of various SAT-based copolymers highlights an area for future research that would be highly valuable to formulators and scientists in the field.

Rheological Behavior and Viscoelastic Properties of Sat Based Systems

Fundamental Rheological Characterizationresearchgate.netresearchgate.net

Fundamental rheological characterization of SAT-based systems involves a series of tests to probe their mechanical properties under different conditions. These tests are crucial for understanding the relationship between the material's microstructure and its macroscopic behavior. nih.gov

Oscillatory measurements are a powerful tool for characterizing the structure of viscoelastic materials like SAT-based gels and solutions. azom.com These tests apply a small, oscillating stress or strain to the sample and measure the resulting response, allowing for the determination of the elastic (storage modulus, G') and viscous (loss modulus, G'') components of the material. azom.comthermofisher.com This non-destructive technique is ideal for investigating the internal structure without altering it. thermofisher.com

Frequency sweep analysis is performed at a constant stress or strain within the material's linear viscoelastic region (LVR) while varying the frequency of oscillation. This analysis reveals the time-dependent behavior of the material. For copolymers of acrylamide (B121943) and sodium acryloyldimethyl taurate, the dynamic moduli are highly dependent on the polymer concentration. nih.gov

At lower concentrations (e.g., 0.5% and 1% w/w), these systems exhibit characteristics of a dilute polymer solution, with mechanical spectra showing strong frequency dependence and multiple crossover points between G' and G''. researchgate.netnih.gov This indicates a less organized structure. researchgate.net Conversely, at higher concentrations (e.g., 3-5% w/w), the systems display typical gel-like spectra. nih.govnih.gov These spectra are characterized by the storage modulus (G') being greater than the loss modulus (G''), both moduli showing weak dependence on frequency, and an absence of crossover points. nih.govnih.gov This behavior signifies the formation of a structured, gel-like network. researchgate.net

Table 1: Mechanical Spectra Characteristics of Acrylamide/Sodium Acryloyldimethyl Taurate Copolymer Gels at Different Concentrations

| Concentration (% w/w) | G' vs. G'' | Frequency Dependence | Crossover Points | Structural Interpretation |

|---|---|---|---|---|

| 0.5% | G'' > G' at low frequencies | Strong | Present (multiple) | Dilute polymer solution |

| 1% | G'' > G' at low frequencies | Strong | Present (multiple) | Dilute polymer solution |

| 3% | G' > G'' | Weak | Absent | Gel-like structure |

Stress or amplitude sweep tests are conducted at a constant frequency while varying the applied stress or strain. These tests are essential for identifying the linear viscoelastic region (LVR), which is the range of stress or strain where the material's structure remains intact and the response is linear. nih.gov Beyond the LVR, the structure begins to break down, leading to a decrease in the storage and loss moduli. nih.gov The point at which this breakdown occurs is related to the yield stress of the material, a critical parameter for materials that are expected to remain in place until a sufficient force is applied. tainstruments.com

For a copolymer of hydroxyethylacrylate and sodium acryloyldimethyl taurate, an unusual behavior is observed where the linear viscoelastic region shortens as the concentration increases. researchgate.net Yielding behavior has been noted to occur at concentrations higher than 0.3 wt%, with the yield stress value increasing as the concentration mounts. researchgate.netccspublishing.org.cn At concentrations above 1 wt%, dual yielding behaviors have been reported, which are associated with the breakdown of clusters formed by intramolecular associations. researchgate.netccspublishing.org.cn

Temperature sweep tests are used to evaluate the structural stability of a material as a function of temperature by measuring the storage (G') and loss (G'') moduli over a specified temperature range. nih.gov Research on a copolymer of hydroxyethylacrylate and sodium acryloyldimethyl taurate (EMT-10) in an aqueous solution indicated that its viscosity is insensitive to temperature. researchgate.net This stability is attributed to a counteracting effect between hydrophobic interactions and hydrogen bonding within the polymer network. researchgate.net As temperature increases, hydrophobic interactions may strengthen while hydrogen bonds weaken, resulting in a relatively stable rheological profile over a range of temperatures.

Viscosity is a measure of a fluid's resistance to flow. For SAT-based systems, viscosity is a key parameter that is heavily influenced by the polymer concentration. researchgate.netanton-paar.com These polymers are widely used as viscosity-increasing agents in cosmetic and personal care products. cir-safety.orgspecialchem.com

The viscosity of SAT-based solutions demonstrates a strong positive correlation with polymer concentration. researchgate.netnih.gov As the concentration of the polymer increases, the interactions and entanglements between polymer chains become more pronounced, leading to a significant rise in viscosity. researchgate.netccspublishing.org.cn This behavior allows these polymers to function effectively as thickeners. specialchem.com

Studies on acrylamide/sodium acryloyldimethyl taurate copolymer gels show a dramatic increase in viscosity as the concentration is raised from 0.5% to 5% (w/w). researchgate.net At low concentrations, the system behaves like a concentrated non-entangled solution, but as the concentration increases, it transitions to a much more viscous, "gel-like" sample. nih.gov Similarly, a hydroxyethylacrylate/sodium acryloyldimethyl taurate copolymer exhibited a higher scaling value of viscosity against concentration compared to neutral polymers and polyelectrolytes in both unentangled and entangled semidilute solution regions. researchgate.net

Table 2: Viscosity of Acrylamide/Sodium Acryloyldimethyl Taurate Copolymer Gels at Different Concentrations

| Concentration (% w/w) | Viscosity (Pa·s) |

|---|---|

| 0.5% | 0.4265 |

| 1% | 47.180 |

| 3% | 84,414 |

| 5% | 112,647 |

(Data sourced from a study on Sepineo P 600 gels) researchgate.net

Viscosity Measurements

Temperature Insensitivity of Viscosity due to Counteracting Interactions

A notable characteristic of certain copolymer systems involving sodium acryloyldimethyl taurate, such as hydroxyethylacrylate/sodium acryloyldimethyl taurate copolymer (EMT-10), is the relative insensitivity of their aqueous solution's viscosity to changes in temperature. ccspublishing.org.cnresearchgate.net This stability is attributed to a counteracting effect between two types of molecular interactions: hydrophobic interactions and hydrogen bonding. ccspublishing.org.cnresearchgate.net As temperature increases, hydrophobic interactions typically strengthen, which would tend to increase viscosity by promoting polymer association. Conversely, hydrogen bonds weaken with increased temperature, which would tend to decrease viscosity. In these systems, the two effects offset each other, resulting in a viscosity that remains relatively constant over a range of temperatures. ccspublishing.org.cnresearchgate.net This behavior is a result of the synergy between intermolecular hydrophobic associations, hydrogen bonding, and electrostatic interactions that promote the polymer's thickening capability. ccspublishing.org.cnresearchgate.net

Creep Recovery Test

Creep recovery tests are instrumental in evaluating the viscoelastic properties of SAT-based systems, providing insight into their elastic deformation and viscous flow under a constant, low stress. rheologylab.com This test involves applying a small, defined shear stress until an equilibrium strain rate is achieved, then removing the stress to observe the material's recovery. rheologylab.com For gels made with a copolymer of acrylamide/sodium acryloyldimethyl taurate, stress sweep results and viscosity values derived from creep recovery tests demonstrate increasing elasticity and viscosity as the polymer concentration rises from 0.5% to 3%. nih.gov

The following table presents viscosity data obtained from creep-recovery tests on gels at various concentrations, illustrating the significant impact of polymer content on the system's resistance to flow. researchgate.net

| Polymer Concentration (% w/w) | Viscosity (Pa·s) | Standard Deviation |

|---|---|---|

| 0.5% | 0.4265 | 0.045 |

| 1% | 47.180 | 2.540 |

| 3% | 84,414 | 2,740 |

| 5% | 112,647 | 6,215 |

Viscoelastic Behavior of Gels and Emulsion Gels

The viscoelastic nature of SAT-based gels and emulsion gels is characterized by their simultaneous exhibition of elastic (solid-like) and viscous (liquid-like) properties. tainstruments.com These properties are highly dependent on the polymer's concentration and the presence of a dispersed oil phase. nih.govnih.gov

Elastic Modulus (G') and Viscous Modulus (G'')

The viscoelastic character of a material is quantified by the elastic or storage modulus (G') and the viscous or loss modulus (G''). stevenabbott.co.ukmdpi.com G' represents the energy stored by the material during deformation, indicating its elastic properties, while G'' represents the energy dissipated as heat, signifying its viscous properties. mdpi.comstevenabbott.co.uk In SAT-based systems, a higher G' relative to G'' (G' > G'') in the linear viscoelastic region indicates a predominantly elastic, solid-like behavior. nih.gov

For gels formulated with an acrylamide/sodium acryloyldimethyl taurate copolymer, both G' and G'' increase significantly with polymer concentration, as shown in the table below. researchgate.net At concentrations of 3% and 5%, the G' values are substantially higher than G'', confirming a strong gel-like structure. nih.govresearchgate.net

| Polymer Concentration (% w/w) | G' (Pa) at 1 Pa Stress | G'' (Pa) at 1 Pa Stress |

|---|---|---|

| 0.5% | 0.630 | 1.100 |

| 1% | 6.670 | 4.620 |

| 3% | 615.7 | 90.67 |

| 5% | 665.7 | 94.73 |

Influence of Polymer Concentration on Rheological Behavior

Polymer concentration is a critical factor governing the rheological behavior of SAT-based systems. nih.govnih.gov As the concentration of an acrylamide/sodium acryloyldimethyl taurate copolymer increases from 0.5% to 5% (w/w), the viscoelastic properties are significantly altered, transitioning from the behavior of a concentrated non-entangled solution to that of a "gel-like" sample. nih.gov

At lower concentrations (0.5% and 1% w/w), the mechanical spectra are characterized by strong frequency dependence and multiple crossover points between G' and G'', which is typical of a dilute polymer solution without a highly organized structure. researchgate.netnih.gov In contrast, at higher concentrations (3-5% w/w), the systems exhibit typical gel-like spectra, marked by the absence of crossover points and a weak dependence of the dynamic moduli on frequency. researchgate.netnih.gov This indicates the formation of a more robust and structured three-dimensional polymer network. tainstruments.com

Impact of Oil Droplets as Filler Particles

In emulsion gels, the dispersed oil droplets can act as filler particles within the continuous aqueous gel matrix. nih.gov The interaction between these droplets and the polymer network can modify the mechanical properties of the system. nih.gov However, in studies involving emulsion gels prepared from a 3% acrylamide/sodium acryloyldimethyl taurate copolymer gel with almond oil, both rheological analysis and acoustic spectroscopy indicated that the addition of the oily phase resulted in minimal changes to the elastic character of the gel. researchgate.netnih.gov This suggests that under these conditions, the oil droplets behave more like inactive fillers, not significantly reinforcing the gel network, a contrast to systems where fillers can actively strengthen the gel structure. nih.govnih.gov

Yielding Behavior and Stress

Yield stress is the minimum stress required to initiate flow in a structured material, marking the transition from solid-like to liquid-like behavior. chemrxiv.org Aqueous solutions of hydroxyethylacrylate/sodium acryloyldimethyl taurate copolymer exhibit yielding behavior when the concentration is higher than 0.3 wt%. ccspublishing.org.cnresearchgate.net The yield stress, a measure of the strength of the internal structure, increases as the polymer concentration rises. ccspublishing.org.cnresearchgate.net

A particularly interesting phenomenon observed in this copolymer system is the appearance of dual yielding behaviors at concentrations above 1 wt%. ccspublishing.org.cnresearchgate.net The second yielding event is linked to the formation and subsequent breakup of polymer clusters that arise from intramolecular hydrophobic associations and hydrogen bonding interactions under high shear conditions. ccspublishing.org.cnresearchgate.net

Single and Dual Yielding Phenomena

In aqueous solutions, copolymers based on sodium acryloyldimethyltaurate, such as hydroxyethylacrylate/sodium acryloyldimethyl taurate copolymer (EMT-10), exhibit distinct yielding behaviors that are dependent on concentration. ccspublishing.org.cnresearchgate.net Yielding, the point at which a material begins to flow under stress, first occurs when the solution concentration is above 0.3 wt%. ccspublishing.org.cnresearchgate.net As the concentration increases, so does the stress required to initiate flow. ccspublishing.org.cnresearchgate.net

A more complex behavior, known as dual yielding, emerges at higher concentrations. This phenomenon is observed in solutions with concentrations exceeding 1 wt%. ccspublishing.org.cnresearchgate.net The first yield point is analogous to that seen at lower concentrations, representing the initial breakdown of the polymer network. The second yield point at higher stress is attributed to a different structural mechanism within the solution. ccspublishing.org.cnresearchgate.net

| Concentration (wt%) | Observed Yielding Behavior | Associated Mechanism |

|---|---|---|

| > 0.3 | Single Yielding | Initial breakdown of polymer network structure |

| > 1.0 | Dual Yielding | First Yield: Initial network breakdown Second Yield: Formation and breakup of clusters |

Formation and Breakup of Clusters under High Shearing

The second yielding behavior observed in concentrated SAT-based systems is directly related to the formation and subsequent breakup of polymer clusters under high shearing conditions. ccspublishing.org.cnresearchgate.net These clusters are aggregates formed through a combination of intramolecular hydrophobic associations and hydrogen bonding interactions. ccspublishing.org.cnresearchgate.net At stresses beyond the first yield point, these robust clusters resist deformation until a second, higher stress level is reached, at which point they break apart, leading to a further decrease in viscosity. researchgate.net This process of cluster deformation, rupture, and recovery is a significant factor in the unique rheological response of these polymer solutions. researchgate.net The synergistic effect of multiple intermolecular forces facilitates the formation of these strong and numerous clusters. researchgate.net

Intermolecular and Intramolecular Interactions Governing Rheology

The macroscopic rheological properties of SAT-based systems are a direct consequence of a complex network of interactions at the molecular level. Strong intermolecular forces, including chain entanglements, electrostatic interactions, hydrophobic associations, and hydrogen bonding, are implicated in their behavior. ccspublishing.org.cnresearchgate.net The interplay between these forces governs the polymer's thickening capability and its response to external factors like shear. ccspublishing.org.cnresearchgate.net

Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the rheological profile of SAT-based polymers. ccspublishing.org.cnresearchgate.net These interactions contribute significantly to the formation of the clusters responsible for the dual yielding phenomenon. ccspublishing.org.cnresearchgate.net Research on copolymers containing SAT demonstrates that hydrogen bonding, in synergy with electrostatic and hydrophobic interactions, enhances the thickening capability of the polymer in aqueous solutions. ccspublishing.org.cnresearchgate.net The destruction or alteration of these hydrogen bonds, for instance by changing temperature or applying shear, can significantly modify the material's viscoelastic properties. researchgate.net

Electrostatic Interactions

As polyelectrolytes, SAT-based polymers possess charged groups that lead to significant electrostatic interactions in aqueous media. nih.gov The repulsion between negatively charged sulfonate groups along the polymer chains causes the coils to unfold and extend, contributing to the high viscosity of the solutions. researchgate.netnih.gov Furthermore, these electrostatic forces can enhance intramolecular hydrophobic associations, which promotes the formation of hydrophobic microdomains. ccspublishing.org.cnresearchgate.net The presence of salts can screen these electrostatic interactions, leading to a sharp reduction in the solution's viscosity. ccspublishing.org.cnresearchgate.netbohrium.com

Hydrophobic Associations and Microdomain Formation

Amphiphilic polymers containing both hydrophilic and hydrophobic segments, such as SAT copolymers, can self-assemble in water through hydrophobic associations. mdpi.com This process is driven by the tendency to minimize the contact between the hydrophobic parts of the polymer and water, leading to the formation of stable hydrophobic microdomains. ccspublishing.org.cnresearchgate.netmdpi.com In the case of hydroxyethylacrylate/sodium acryloyldimethyl taurate copolymer, these intramolecular hydrophobic associations are enhanced by hydrogen bonding and electrostatic interactions, resulting in the creation of these microdomains even at very low concentrations. ccspublishing.org.cnresearchgate.net These associations are a key component in the formation of clusters and are fundamental to the polymer's thickening and emulsifying capabilities. ccspublishing.org.cnresearchgate.net

Chain Entanglements

The rheological and mechanical properties of polymers, including those based on this compound, are significantly determined by the entanglement of their macromolecular chains. nih.gov These entanglements act as physical knots or temporary cross-links within the polymer network, restricting the movement and relaxation of the macromolecules. nih.gov In SAT-based systems, particularly copolymers like hydroxyethylacrylate/sodium acryloyldimethyl taurate, strong intermolecular interactions are observed, which include not only chain entanglements but also electrostatic interactions, hydrophobic associations, and hydrogen bonding. ccspublishing.org.cnresearchgate.netresearchgate.net

The presence of these entanglements contributes to the characteristic viscoelastic properties of SAT solutions. For instance, in molten polymers, a plateau in the storage modulus (G′) is observed, which is analogous to that seen in cross-linked rubbers, indicating the formation of a network connected by these physical entanglements. nih.gov The density of these entanglements, which is inversely proportional to the average molecular weight between entanglements (Me), is a key parameter. nih.gov The synergistic effect of chain entanglements with other forces like hydrogen bonding and electrostatic interactions can enhance hydrophobic associations, leading to the formation of robust microdomains and clusters even at low polymer concentrations. ccspublishing.org.cnresearchgate.net This complex interplay of forces is fundamental to the thickening and stabilizing capabilities of SAT-based polymers.

Effect of Additives and pH on Rheological Properties

The rheological profile of SAT-based systems is highly sensitive to the presence of additives and changes in the formulation's pH. These factors can alter the intricate network of intermolecular forces that govern the system's viscosity and stability.

Influence of Surfactants, Urea, and Salt

Additives such as surfactants, urea, and salt can markedly alter the rheological behavior of SAT copolymer solutions. Research on hydroxyethylacrylate/sodium acryloyldimethyl taurate copolymer demonstrates that the addition of these substances typically leads to a decrease in the solution's viscosity. ccspublishing.org.cnresearchgate.netresearchgate.net

Surfactants: The interaction between surfactants and the polymer chains is complex and can lead to the formation of surfactant-polymer aggregates. preprints.orgnih.gov Depending on the nature of the surfactant and polymer, these interactions can either increase or decrease viscosity. nih.gov In the case of the hydroxyethylacrylate/sodium acryloyldimethyl taurate copolymer, surfactants contribute to a reduction in viscosity. researchgate.net

Urea: Urea also contributes to a decrease in the viscosity of SAT-based polymer solutions. ccspublishing.org.cnresearchgate.net Urea is known to disrupt hydrogen bonds, which can affect the polymer's network structure and its interaction with water, leading to changes in rheological properties. researchgate.net

The following table summarizes the general effect of these additives on a 1.5 wt% solution of a hydroxyethylacrylate/sodium acryloyldimethyl taurate copolymer.

| Additive | Observed Effect on Viscosity | Primary Mechanism of Action |

| Salt | Sharp Decrease | Charge screening of polymer chains |

| Surfactants | Decrease | Formation of polymer-surfactant aggregates |

| Urea | Decrease | Disruption of hydrogen bonds |

This table is based on findings reported for hydroxyethylacrylate/sodium acryloyldimethyl taurate copolymer solutions. ccspublishing.org.cnresearchgate.netresearchgate.net

Impact of Active Pharmaceutical Ingredients (API) and pH

The rheological attributes of gels and emulsion gels formulated with Acrylamide/Sodium Acryloyldimethyl Taurate copolymer are significantly influenced by the concentration of Active Pharmaceutical Ingredients (API) and the pH of the formulation. nih.gov

A study using lidocaine (B1675312) (a free base drug with a pKa of 7.92) as a model API in a SAT-based gel demonstrated that viscosity, elastic moduli, and yield stress are highly dependent on these parameters. nih.gov When the pH of the formulation is lowered below the pKa of the API, the number of cationic lidocaine species increases. nih.gov This leads to a weakening of the gel matrix structure. The proposed mechanism involves the charge screening of polymer-polymer repulsions and potential electrostatic attraction between the positively charged API molecules and the anionic polymer chains. nih.gov This interaction alters the polymer network, impacting the rheology and potentially affecting the physical stability of emulsion gels against phase separation. nih.gov These findings highlight that the rheological properties of SAT-based topical formulations can be intentionally modified by adjusting the API properties and critical formulation parameters like pH. nih.gov

Acoustic Spectroscopy for Microstructural Understanding

Acoustic spectroscopy is a powerful, non-destructive technique used to analyze the microstructure and stability of complex systems like emulsions and colloidal dispersions formulated with SAT. nih.govlubrizolcdmo.com This method measures the attenuation of ultrasound waves as a function of frequency as they pass through a sample. The resulting attenuation spectrum provides valuable information about particle size distribution and the high-frequency rheology of the system without the need for dilution, which can alter the sample's structure. lubrizolcdmo.comresearchgate.net

Characterization of Concentrated Colloidal Systems

A major advantage of acoustic spectroscopy is its ability to characterize concentrated and opaque systems, which are often challenging for light-scattering-based techniques. lubrizolcdmo.com For SAT-based systems, which are often formulated as concentrated gels or emulsions, this is particularly beneficial.

Studies on emulsion gels prepared with an Acrylamide/Sodium Acryloyldimethyl Taurate copolymer at concentrations ranging from 0.5% to 5% (w/w) have utilized acoustic spectroscopy to determine the particle size of oil droplets and the microrheological properties (extensional moduli G' and G''). nih.gov The technique can effectively probe the structural characteristics of these concentrated systems in their native state. The analysis of acoustic parameters can reveal details about the gel structure, such as the presence of weak polymer-polymer interactions, which can be an advantageous feature for topical applications where ease of spreading is desired. nih.gov

Assessment of Emulsion Stability over Time

Acoustic spectroscopy is also a valuable tool for assessing the stability of emulsions over time. nih.govresearchgate.netpraiseworthyprize.org By repeatedly measuring the acoustic attenuation spectrum, it is possible to monitor changes in the droplet size distribution, which is a key indicator of emulsion stability. researchgate.net Processes like coalescence or flocculation will lead to changes in the particle size, which are reflected in the acoustic spectrum.

In the context of SAT-based emulsion gels, acoustic spectroscopy has been used in conjunction with classical oscillatory rheology to evaluate system stability. nih.gov Research has shown that even at high polymer concentrations where a gel-like structure is formed, the elastic properties may not be strongly long-lasting. This can be detected by an increase in the viscous contribution at low frequencies during acoustic spectroscopy analysis. nih.gov Furthermore, the technique can confirm that the addition of an oily phase to create an emulsion causes minimal changes to the elastic character of the original SAT-based gel, indicating good formulation stability. nih.gov

Microrheological Extensional Moduli

The microrheological extensional moduli, comprising the storage modulus (G') and the loss modulus (G''), provide significant insights into the viscoelastic properties of Sodium Acryloyldimethyl Taurate (SAT)-based systems at a microscopic level. These parameters are crucial for understanding the structural organization and stability of such formulations. Research utilizing acoustic spectroscopy has been instrumental in determining these properties for gels formulated with a copolymer of acrylamide and sodium acryloyllimethyltaurate.

In a detailed study, the microrheological behavior of gels prepared with varying concentrations of an acrylamide/sodium acryloyldimethyl taurate copolymer was investigated. nih.gov The microrheological extensional moduli (G' and G'') were determined from acoustic parameters. nih.govnih.gov The storage modulus (G') is indicative of the elastic component of the system, representing the stored energy, while the loss modulus (G'') signifies the viscous component, representing the energy dissipated as heat.

The investigation revealed a strong dependence of the dynamic moduli on the concentration of the polymer. nih.govnih.gov As the polymer concentration increased, a progressive enhancement in the elasticity of the samples was observed. nih.govnih.gov This change in viscoelastic properties was evident as the behavior shifted from that of a concentrated non-entangled solution at lower concentrations to a more "gel-like" structure at higher concentrations. nih.gov

Specifically, at lower concentrations of 0.5% and 1% (w/w), the mechanical spectra showed a pronounced frequency dependence and multiple crossover points between G' and G'', which is characteristic of a dilute polymer solution lacking a well-defined structure. nih.gov Conversely, at higher concentrations ranging from 3% to 5% (w/w), the systems exhibited typical gel-like spectra, characterized by the absence of crossover points and a weak dependency on frequency. nih.gov

The microrheological parameters obtained via acoustic spectroscopy indicated that the physical interactions forming this gel-like structure were not exceedingly strong. nih.gov This was demonstrated by an increase in the viscous contribution (G'') in the low-frequency range, suggesting that the elastic properties of the gel structure, even at elevated polymer concentrations, were not indefinitely long-lasting. nih.gov Such a characteristic, indicative of weak polymer-polymer interactions, can be advantageous for certain applications, such as topical formulations, where ease of application is desired. nih.gov

The addition of an oily phase to create an emulsion gel was found to cause minimal alterations to the elastic character of the gel, as confirmed by both rheological and acoustic spectroscopy analyses. nih.gov

The following tables present the microrheological extensional moduli (G' and G'') of the acrylamide/sodium acryloyldimethyl taurate copolymer gels at various concentrations, as determined by acoustic spectroscopy.

Chemical Reactivity and Functionalization of Sodium Acryloyldimethyltaurate Polymers

Polymerization Reactions

Polymers of sodium acryloyldimethyltaurate are synthesized from its monomer, 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), or its sodium salt. The primary method for synthesis is free-radical polymerization. researchgate.net This process can be initiated by various means, including chemical initiators (like persulfates) or redox systems, and can be conducted in aqueous solutions or solvent mixtures. researchgate.netgoogle.com The polymerization can be controlled to produce polymers with specific molecular weights and structures.

The versatility of the AMPS monomer allows for the creation of several types of polymers:

Homopolymers: Polymerizing the AMPS monomer by itself results in poly(2-acrylamido-2-methyl-1-propanesulfonic acid), or PAMPS. researchgate.net

Copolymers: AMPS can be copolymerized with a wide range of other vinyl monomers to tailor the properties of the final polymer. cir-safety.org Common comonomers include acrylamide (B121943), acrylic acid, sodium acrylate (B77674), and various methacrylates. mdpi.comatamankimya.comitu.edu.trspecialchem.com This approach is used to balance properties like hydrophilicity, salt tolerance, and mechanical strength. atamankimya.com

Crosspolymers: The inclusion of a crosslinking agent, such as N,N'-methylenebis(acrylamide), during polymerization creates a three-dimensional hydrogel network. itu.edu.tr The degree of crosslinking dictates the swelling capacity and mechanical properties of the resulting hydrogel.

Advanced techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP) have also been employed to synthesize well-defined PAMPS and its block copolymers with controlled molar masses and narrow dispersity. researchgate.netmdpi.com

| Polymerization Method | Common Initiators/Catalysts | Typical Solvents | Resulting Polymer Types | Key References |

|---|---|---|---|---|

| Free-Radical Polymerization | Ammonium (B1175870) Persulfate (APS), Potassium Persulfate (KPS), AIBN | Water, DMF | Homopolymers, Copolymers, Crosspolymers (Hydrogels) | researchgate.netitu.edu.tr |

| Atom Transfer Radical Polymerization (ATRP) | Ruthenium(II) complexes | DMF, Methanol:DMF | Well-defined homopolymers, Block copolymers | mdpi.com |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | Not specified | Not specified | Polymers with controlled molar mass and narrow dispersity | researchgate.net |

Substitution Reactions of Sulfonic Acid Group

The sulfonic acid group (–SO₃H) in the acryloyldimethyltaurate moiety is a strong acid, meaning it is fully ionized over a wide pH range. wikipedia.org This functional group is characterized by its high chemical stability and general resistance to hydrolysis and other substitution reactions under typical conditions. google.com This stability is a key feature, contributing to the polymer's tolerance to high temperatures and salinity.

Due to this inherent lack of reactivity, the sulfonic acid group is not typically used as a reactive handle for post-polymerization functionalization via substitution. Its primary role in the polymer is to impart strong anionic character, enhance hydrophilicity, and provide exceptional salt tolerance by preventing the precipitation of divalent cations. wikipedia.orgmdpi.com Chemical modifications of these polymers are therefore directed at other parts of the molecule, such as the polymer backbone or other more reactive comonomers incorporated during polymerization.

Addition Reactions of Acrylamide Moiety

The term "addition reaction" is not characteristic of the amide functional group within the polymer backbone. The amide linkage (–CONH–) is relatively unreactive due to resonance stabilization. libretexts.org It does not typically undergo addition reactions in the way that an alkene or carbonyl group might. Instead, the reactivity of the amide moiety is characterized by substitution or cleavage reactions, which generally require harsh conditions.

Key reactions involving the amide group in related polymers include:

Hydrolysis: Under strong acidic or basic conditions with heating, the amide bond can be hydrolyzed to yield a carboxylic acid and an amine. libretexts.orgsolubilityofthings.com This process breaks the side chain off the polymer backbone and is generally considered a degradation pathway rather than a functionalization strategy.

Transamidation: Recent advances have shown that unactivated tertiary amides on polymer backbones can undergo direct transamidation, where one amine group is exchanged for another. acs.org This suggests a potential, though challenging, route for modifying the acrylamide moiety.

Reaction with Anhydrides: The amide groups of a polyacrylamide hydrogel can react with poly(maleic anhydride) copolymers to form covalent imide bonds, allowing for surface modification. nih.gov This is a type of nucleophilic acyl substitution, not an addition reaction.

Therefore, while the acrylamide moiety is crucial to the polymer's structure, it is not a primary site for functionalization via addition reactions.

Biofunctionalization Strategies

For applications in biosensing and medical implants, the polymer surface must be modified to interact with biological systems in a specific manner. This is achieved through multi-step biofunctionalization strategies designed to attach biomolecules like antibodies.

Mercaptosilanization is a technique typically used to introduce thiol (–SH) groups onto inorganic surfaces like silica (B1680970) or glass and is not directly applicable to hydrogel polymers. However, the goal of exposing thiol groups on the polymer network is critical for subsequent bioconjugation and is achieved through alternative chemical pathways.

A common and effective strategy involves conjugating thiol-containing amino acids, such as L-cysteine, to the polymer. nih.govresearchgate.net Since the native this compound polymer lacks a suitable functional group for this reaction, it is often first copolymerized with a monomer that provides a reactive handle, such as acrylic acid (which contains a carboxylic acid group). The carboxylic acid groups can then be activated (e.g., using EDC/NHS chemistry) to react with the amine group of cysteine, forming a stable amide bond and leaving the cysteine's thiol group exposed and available for further reactions. nih.gov This "grafting to" approach is a versatile method for introducing thiol functionality into the polymer structure. nih.gov

With thiol groups successfully exposed on the polymer surface, antibodies can be covalently attached. A highly specific and widely used method for this is the formation of disulfide bridges (–S–S–). This can be achieved in several ways:

Reaction with Activated Disulfides: The thiol groups on the polymer can react with an antibody that has been modified with a pyridyl disulfide group. This thiol-disulfide exchange reaction results in a stable disulfide bond linking the polymer to the antibody. acs.org

Reaction with Antibody Thiols: The disulfide bonds within the hinge region of an antibody (like IgG) can be selectively reduced using mild reducing agents to expose free cysteine thiol groups. mdpi.com These antibody-based thiols can then react with thiol groups on the polymer in the presence of a mild oxidant or through thiol-disulfide exchange to form the desired covalent linkage.

This strategy creates a stable, yet potentially reversible, linkage, as the disulfide bond can be cleaved by reducing agents if desired. This oriented immobilization helps ensure the antigen-binding sites of the antibody remain accessible. mdpi.com

The biofunctionalized this compound polymers are well-suited for advanced biomedical applications.

Biosensing: When antibodies are immobilized on the polymer surface, the material can function as the recognition element in an immunosensor. nih.gov The polymer can be coated onto a transducer (e.g., an electrode or optical sensor). When the target antigen binds to the immobilized antibodies, it causes a detectable change in the physical properties of the sensor, allowing for quantification of the analyte. The high hydrophilicity and antifouling properties of the base polymer can help to reduce non-specific protein adsorption, improving the sensor's signal-to-noise ratio. nih.gov

Medical Implants: Polymer coatings are essential for improving the biocompatibility and functionality of medical implants, such as stents or joint replacements. nih.govport.ac.ukgoogle.com A coating of a biofunctionalized polymer can be used to elicit specific cellular responses. For instance, immobilizing specific peptides or antibodies can promote the adhesion and growth of desired cell types (e.g., endothelial cells on a vascular stent) or prevent undesirable outcomes like inflammation or bacterial adhesion. nih.govport.ac.uk The polymer's physical properties, such as its high water content and soft texture, can also help to create a more favorable interface between the implant and the surrounding tissue.

| Step | Objective | Typical Reagents | Chemical Reaction/Bond Formed | Key References |

|---|---|---|---|---|

| 1. Copolymerization | Introduce reactive groups | AMPS + Acrylic Acid | Free-radical polymerization | atamankimya.com |

| 2. Thiolation | Expose thiol (–SH) groups | L-cysteine, EDC/NHS | Amidation (Amide bond) | nih.govnih.gov |

| 3. Antibody Attachment | Immobilize antibodies | Reduced antibody, mild oxidant | Thiol-disulfide exchange (Disulfide bond) | mdpi.com |